molecular formula C16H24N2O3 B7577454 N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide

Cat. No. B7577454
M. Wt: 292.37 g/mol
InChI Key: GBOVVNUZVZSAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to the receptor, N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide blocks the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, in different brain regions. It has also been shown to affect the expression and function of ion channels and transporters, as well as the activity of intracellular signaling molecules. These effects can lead to changes in neuronal activity and synaptic plasticity, which may underlie the therapeutic effects of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has several advantages as a research tool, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacological profile. However, there are also some limitations to its use, such as its potential off-target effects, its short half-life, and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for the research on N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease, Huntington's disease, and autism spectrum disorders. Additionally, the development of novel therapeutic strategies that target mGluR5 signaling pathways may have important clinical implications for the treatment of these disorders.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenethylamine with 2-bromoacetyl chloride to form the intermediate compound, which is then reacted with piperidine to yield the final product.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has been widely used as a research tool to study the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide has also been investigated as a potential therapeutic agent for the treatment of Fragile X syndrome, Parkinson's disease, schizophrenia, and other disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-4-2-13(3-5-14)6-11-18-16(19)12-21-15-7-9-17-10-8-15/h2-5,15,17H,6-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOVVNUZVZSAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)COC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide

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